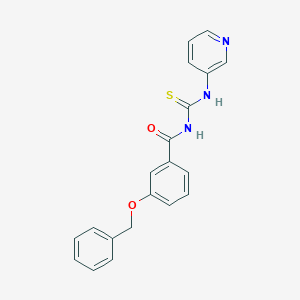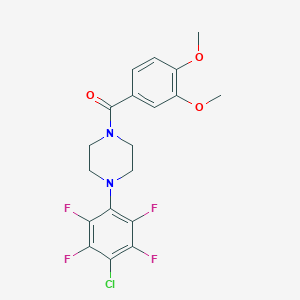![molecular formula C23H23FN4O2S B278128 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is a chemical compound that is widely used in scientific research for its potential therapeutic applications. This compound is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a key role in the degradation of proteins involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is believed to induce cell cycle arrest and apoptosis in tumor cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of tumor cell lines, making it a useful tool for investigating the mechanisms of tumor growth and metastasis. Additionally, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a useful tool for investigating the mechanisms of chronic pain and inflammatory disorders.
One of the main limitations of using N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, and its long-term effects on normal cells and tissues are not fully understood. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions that could be pursued in the investigation of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea. One direction would be to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory disorders. This could involve further studies to elucidate the mechanisms of action of this compound and to identify potential targets for its use in the clinic.
Another direction would be to investigate the potential of this compound as a tool for the study of proteasome function and protein degradation pathways. This could involve further studies to investigate the effects of this compound on the activity of the proteasome and to identify potential substrates for degradation.
Overall, N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is a promising compound with a range of potential therapeutic applications. Further investigation is needed to fully elucidate the mechanisms of action of this compound and to identify its potential uses in the clinic.
Métodos De Síntesis
The synthesis of N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea involves a multistep process that begins with the reaction of 2-fluorobenzylamine with 4-nitrophenyl isothiocyanate to form the intermediate 4-nitrophenyl N-(2-fluorobenzyl)thiocarbamate. This intermediate is then reduced with sodium dithionite to yield the corresponding amine, which is subsequently reacted with 2-furoyl isothiocyanate to form the final product.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
Nombre del producto |
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea |
|---|---|
Fórmula molecular |
C23H23FN4O2S |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
N-[[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23FN4O2S/c24-20-5-2-1-4-17(20)16-27-11-13-28(14-12-27)19-9-7-18(8-10-19)25-23(31)26-22(29)21-6-3-15-30-21/h1-10,15H,11-14,16H2,(H2,25,26,29,31) |
Clave InChI |
CAWNGNKOVNDLPG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
methanone](/img/structure/B278080.png)

![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![Ethyl 5-[(3-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B278091.png)
![N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278093.png)